molecular formula C16H11ClO3 B6431381 3-(4-chlorophenyl)-7-methoxy-4H-chromen-4-one CAS No. 109697-82-7

3-(4-chlorophenyl)-7-methoxy-4H-chromen-4-one

Cat. No. B6431381
CAS RN: 109697-82-7
M. Wt: 286.71 g/mol
InChI Key: RTGCRAQMLBRHMS-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-7-methoxy-4H-chromen-4-one is a synthetic molecule that has been studied as a potential drug candidate for various diseases, including cancer and Alzheimer’s disease. It belongs to the class of compounds known as chromones, which are characterized by the presence of a 4-hydroxy-3-methoxybenzaldehyde group. This compound has been widely studied for its potential therapeutic effects, and its mechanism of action has been elucidated through a variety of scientific studies.

Scientific Research Applications

Fluorescence Properties

The compound can be used in the synthesis of 1,3,5-trisubstituted-1H-pyrazoles, which have excellent fluorescence properties . These compounds can change color from orange-red to cyan in different solvents when an electron withdrawing group is attached to acetophenone . This makes them suitable for use as photoluminescent and photorefractive materials .

Metal Ion Detection

The compound can be used as a metal ion fluorescent probe, showing excellent selectivity for Ag+ detection . This could be useful in various fields, including environmental monitoring and biochemistry.

Chemotherapeutic Agents

Chalcones, which are natural products that can be synthesized from this compound, show promise as chemotherapeutic agents for the treatment of leishmaniasis . Leishmaniasis is a neglected tropical disease caused by the flesh-eating protozoan parasite of the genus Leishmania .

Organic Synthesis Intermediate

The compound can serve as a valuable intermediate in organic synthesis. For example, it can be employed as a substrate in Ni-catalyzed decarboxylative coupling reactions with alkynyl carboxylic acids.

Antimicrobial Agents

The compound can be used in the synthesis of novel 1,2,4-triazolo[4,3-a]quinoxalines and 1,2,4-triazino[4,3-a]quinoxalines . These derivatives have shown good activities in antibacterial applications .

Anticancer Agents

The compound can be used in the synthesis of novel 1,2,4-triazolo[4,3-a]quinoxalines and 1,2,4-triazino[4,3-a]quinoxalines . These derivatives have shown good activities in anticancer applications .

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 3-(4-chlorophenyl)-7-methoxy-4H-chromen-4-one may also interact with various biological targets, contributing to its potential therapeutic effects.

Mode of Action

For instance, similar compounds have been shown to exhibit antioxidant and anti-inflammatory properties , suggesting that 3-(4-chlorophenyl)-7-methoxy-4H-chromen-4-one may also exert its effects through these mechanisms.

Biochemical Pathways

Related compounds have been shown to modulate oxidative stress and inflammation . Therefore, it is plausible that 3-(4-chlorophenyl)-7-methoxy-4H-chromen-4-one may also influence these pathways, leading to downstream effects on cellular functions.

Pharmacokinetics

A related compound, 3-[(4-chlorophenyl)selanyl]-1-methyl-1h-indole (cmi), has been predicted to be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier . These properties may also apply to 3-(4-chlorophenyl)-7-methoxy-4H-chromen-4-one, potentially influencing its bioavailability and therapeutic effects.

Result of Action

Related compounds have been shown to exhibit antioxidant and anti-inflammatory effects , suggesting that 3-(4-chlorophenyl)-7-methoxy-4H-chromen-4-one may also exert similar effects at the molecular and cellular levels.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, soil colloids can strongly influence the long-term fate of certain compounds in the environment

properties

IUPAC Name

3-(4-chlorophenyl)-7-methoxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClO3/c1-19-12-6-7-13-15(8-12)20-9-14(16(13)18)10-2-4-11(17)5-3-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTGCRAQMLBRHMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-7-methoxychromen-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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